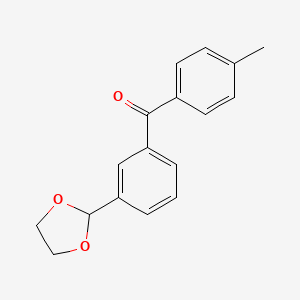

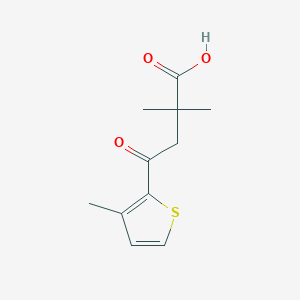

2,2-二甲基-4-(3-甲基-2-噻吩基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial field.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and bonding. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学研究应用

分子识别和分子间氢键

研究强调了结构与2,2-二甲基-4-(3-甲基-2-噻吩基)-4-氧代丁酸相似的化合物在分子识别和分子间氢键中的作用。由Wash, Maverick, Chiefari, & Lightner (1997)进行的一项研究讨论了结构类似的化合物如何作为其自身补体在分子识别中形成分子间氢键二聚体。这一发现见于各种背景下,包括晶体、氯仿溶液和气相,证明了其在科学研究中的广泛适用性。

复杂化合物的合成

合成结构相关的化合物以用于多种应用是一个重要的研究领域。例如,Wang, Pappalardo, & Keene (1995)报道了烷基链长不同的化合物的合成,表明了为特定应用创建不同衍生物的多功能性。这种合成方法涉及噻吩与源自吡啶化合物的阴离子的反应,突出了该化合物在开发具有定制性能的新材料方面的潜力。

电化学行为和自由基的引入

半导电聚合物中自由基的电化学行为和引入是类似化合物找到应用的其他领域。Domingo, Burdons, Brillas, Carilla, Rius, Torrelles, & Júlia (2000)的研究重点是涉及产生电子离域较弱的自由基的类似化合物的反应。这些发现对于设计具有高自旋多重性的半导电聚合物至关重要,证明了该化合物在先进材料科学中的作用。

安全和危害

This involves studying the compound’s safety profile and potential hazards, including its toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.

属性

IUPAC Name |

2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWHQYBCLUNBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250060 |

Source

|

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid | |

CAS RN |

951893-92-8 |

Source

|

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。